4-(dimethylphosphoryl)-3-methylaniline
Description
4-(Dimethylphosphoryl)-3-methylaniline is an aromatic amine derivative featuring a dimethylphosphoryl group (-PO(CH₃)₂) at the para position and a methyl group (-CH₃) at the meta position of the benzene ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the phosphoryl group, which enhances stability and influences reactivity.
Properties
CAS No. |
2361948-73-2 |
|---|---|
Molecular Formula |
C9H14NOP |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)-3-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is a primary aromatic amine.
Phosphorylation: The aniline undergoes phosphorylation using dimethylphosphoryl chloride in the presence of a base such as triethylamine. This reaction introduces the dimethylphosphoryl group at the 4-position of the aniline ring.
Methylation: The intermediate product is then methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
The overall reaction can be summarized as follows: [ \text{Aniline} + \text{(CH}_3\text{O)}_2\text{PCl} \rightarrow \text{4-(dimethylphosphoryl)aniline} ] [ \text{4-(dimethylphosphoryl)aniline} + \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphoryl)-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(Dimethylphosphoryl)-3-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing groups.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)-3-methylaniline involves its interaction with molecular targets through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include phosphorylation-dephosphorylation cycles and signal transduction mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The dimethylphosphoryl group distinguishes 4-(dimethylphosphoryl)-3-methylaniline from other aniline derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity and Solubility: The dimethylphosphoryl group increases polarity compared to alkyl or ether substituents, likely reducing solubility in nonpolar solvents but enhancing it in polar aprotic solvents. This property is critical in pharmaceutical crystallization processes .
- Electron Effects: The phosphoryl group’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to electron-donating groups (e.g., ethylphenoxy in ).
- Biological Interactions : Phosphoryl-containing compounds often exhibit enhanced binding to enzymes or receptors, as seen in kinase inhibitors , whereas halogenated analogs (e.g., bromo derivative ) may serve as intermediates in metal-catalyzed reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
